molecular formula C41H33F3NO5PS B8137082 N-(10,16-dinaphthalen-1-yl-13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-yl)-1,1,1-trifluoromethanesulfonamide

N-(10,16-dinaphthalen-1-yl-13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-yl)-1,1,1-trifluoromethanesulfonamide

Cat. No.: B8137082
M. Wt: 739.7 g/mol
InChI Key: FNYREDFIGSKWPA-UHFFFAOYSA-N
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Description

The compound “(11bR)-N-(2,6-Di(naphthalen-1-yl)-4-oxido-8,9,10,11,12,13,14,15-octahydrodinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-yl)-1,1,1-trifluoromethanesulfonamide” is a complex organic molecule that features multiple aromatic rings, a phosphorus-containing dioxaphosphepin ring, and a trifluoromethanesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the dioxaphosphepin ring and the introduction of the trifluoromethanesulfonamide group. Typical synthetic routes may involve:

    Formation of the Dioxaphosphepin Ring: This could be achieved through a cyclization reaction involving a phosphorus-containing precursor and a suitable diol.

    Introduction of Aromatic Rings: The naphthalen-1-yl groups could be introduced through Friedel-Crafts alkylation or acylation reactions.

    Attachment of the Trifluoromethanesulfonamide Group: This step might involve the reaction of a trifluoromethanesulfonyl chloride with an amine precursor.

Industrial Production Methods

Industrial production of such a complex compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various types of chemical reactions, including:

    Oxidation: The aromatic rings and the phosphorus atom can be oxidized under suitable conditions.

    Reduction: The compound can be reduced to modify the oxidation state of the phosphorus atom or to hydrogenate the aromatic rings.

    Substitution: The trifluoromethanesulfonamide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield phosphine oxides, while reduction could lead to fully hydrogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a ligand in coordination chemistry, a catalyst in organic reactions, or a building block for more complex molecules.

Biology

In biology, it might be explored for its potential as a bioactive molecule, possibly exhibiting antimicrobial, anticancer, or enzyme inhibitory properties.

Medicine

In medicine, the compound could be investigated for its therapeutic potential, particularly if it shows activity against specific biological targets.

Industry

In industry, it could be used in the development of advanced materials, such as polymers or coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. For example, as a catalyst, it might facilitate chemical reactions by stabilizing transition states. As a bioactive molecule, it could interact with specific enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    (11bR)-N-(2,6-Di(naphthalen-1-yl)-4-oxido-8,9,10,11,12,13,14,15-octahydrodinaphtho[2,1-d1’,2’-f][1,3,2]dioxaphosphepin-4-yl)-1,1,1-trifluoromethanesulfonamide: can be compared with other phosphorus-containing compounds, such as phosphine oxides or phosphonates.

    Trifluoromethanesulfonamide derivatives: These compounds are known for their stability and unique reactivity, making them useful in various applications.

Uniqueness

The uniqueness of this compound lies in its combination of multiple aromatic rings, a phosphorus-containing ring, and a trifluoromethanesulfonamide group, which together confer unique chemical and physical properties.

Properties

IUPAC Name

N-(10,16-dinaphthalen-1-yl-13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-yl)-1,1,1-trifluoromethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H33F3NO5PS/c42-41(43,44)52(47,48)45-51(46)49-39-35(33-21-9-15-25-11-1-5-17-29(25)33)23-27-13-3-7-19-31(27)37(39)38-32-20-8-4-14-28(32)24-36(40(38)50-51)34-22-10-16-26-12-2-6-18-30(26)34/h1-2,5-6,9-12,15-18,21-24H,3-4,7-8,13-14,19-20H2,(H,45,46)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNYREDFIGSKWPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C3C4=C5CCCCC5=CC(=C4OP(=O)(OC3=C(C=C2C1)C6=CC=CC7=CC=CC=C76)NS(=O)(=O)C(F)(F)F)C8=CC=CC9=CC=CC=C98
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H33F3NO5PS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

739.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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